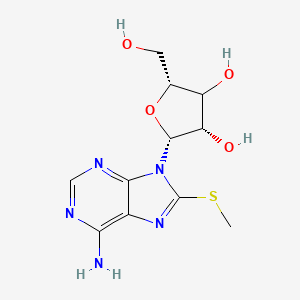

8-Methylthio-adenosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15N5O4S |

|---|---|

Molecular Weight |

313.34 g/mol |

IUPAC Name |

(2R,3S,5R)-2-(6-amino-8-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H15N5O4S/c1-21-11-15-5-8(12)13-3-14-9(5)16(11)10-7(19)6(18)4(2-17)20-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,13,14)/t4-,6?,7+,10-/m1/s1 |

InChI Key |

ZLSIRPOPTWVEOT-HMEJCUHCSA-N |

Isomeric SMILES |

CSC1=NC2=C(N=CN=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)N |

Canonical SMILES |

CSC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 8-Methylthio-adenosine: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylthio-adenosine is a sulfur-containing purine nucleoside, an analog of the ubiquitous biological molecule adenosine. Its structure is characterized by a methylthio group (-SCH3) substituted at the 8th position of the adenine base. This modification distinguishes it from its more extensively studied isomer, 5'-methylthioadenosine (MTA), and confers upon it unique chemical and potentially biological properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and, where available, the biological context of this compound.

Chemical Structure and Physicochemical Properties

The fundamental structure of this compound consists of an adenine ring linked via a β-N9-glycosidic bond to a ribose sugar, with a methylthio group attached at the C8 position of the purine.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H15N5O4S | [1] |

| Molecular Weight | 313.33 g/mol | [1] |

| CAS Number | 29836-01-9 | [2] |

| Appearance | Solid | [1] |

| Solubility | Soluble in polar solvents. | [2][3] |

| InChI | InChI=1S/C11H15N5O4S/c1-21-11-15-5-8(12)13-3-14-9(5)16(11)10-7(19)6(18)4(2-17)20-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,13,14) | [2] |

| InChIKey | ZLSIRPOPTWVEOT-UHFFFAOYSA-N | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectral data for this compound is available and serves as a key tool for its identification. The full spectrum can be accessed through specialized databases.[2] A study by Uesugi and Ikehara in 1977 provides further details on its synthesis and characterization.[2]

Biological and Pharmacological Properties

The biological role of this compound is not as well-defined as that of its 5'-isomer. However, as an adenosine analog, it is implicated in biochemical reactions, particularly in the study of S-adenosylmethionine (SAM) analogs and their role in methylation processes.[2][3]

Mechanism of Action

The specific mechanism of action for this compound has not been extensively elucidated. Generally, 8-substituted adenosine analogs have been investigated for their potential as partial agonists at adenosine receptors, particularly the A1 receptor.[4] The substitution at the 8-position can influence the conformation of the ribose sugar, which in turn affects receptor binding and activation. However, it is important to note that alkylamino substituents at the 8-position have been shown to decrease affinity for adenosine receptors in some adenosine analogs.[4]

Signaling Pathways

There is currently a lack of specific information in the scientific literature detailing the signaling pathways directly modulated by this compound. Research on other 8-substituted adenosine analogs suggests potential involvement in adenosine receptor-mediated signaling, which can impact various downstream pathways, including those involving adenylyl cyclase.[4]

Experimental Protocols

Detailed experimental protocols specifically for investigating this compound are not widely published. However, general methodologies for studying adenosine analogs can be adapted.

Synthesis of 8-Substituted Adenosine Analogs

The synthesis of 8-substituted adenosine derivatives often involves the reaction of a suitable precursor, such as 8-bromoadenosine, with a nucleophile. For this compound, this would typically involve a reaction with a methylthiolate source. A foundational method for the synthesis of 8-thiomethyl-adenosine was described by Uesugi and Ikehara (1977).[2]

Receptor Binding Assays

To determine the affinity of this compound for adenosine receptors, competitive radioligand binding assays are commonly employed.

Workflow for Adenosine Receptor Binding Assay

Methodology:

-

Membrane Preparation: Membranes from cells or tissues expressing the adenosine receptor of interest are prepared by homogenization and centrifugation.

-

Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [3H]CCPA for A1 receptors) and varying concentrations of the unlabeled test compound (this compound).

-

Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is determined by liquid scintillation counting.

-

Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound remains a relatively understudied adenosine analog compared to its 5'-isomer. While its basic chemical structure and some physicochemical properties are established, a significant gap exists in the understanding of its specific biological functions, mechanisms of action, and involvement in cellular signaling pathways. Further research is warranted to fully characterize this molecule and to explore its potential as a pharmacological tool or therapeutic agent. The methodologies and comparative data from other 8-substituted adenosine analogs provide a framework for future investigations into the unique properties of this compound.

References

An In-depth Technical Guide to the 8-Methylthio-adenosine (8-MTA) Synthesis Pathway in Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylthio-adenosine (MTA), a sulfur-containing nucleoside, is a critical metabolic intermediate in all mammalian cells. It is primarily generated as a by-product of polyamine biosynthesis. Beyond its role as a metabolic intermediate, MTA has emerged as a key signaling molecule, influencing a wide array of cellular processes including proliferation, differentiation, apoptosis, and inflammation.[1][2] Its intricate involvement in cellular homeostasis and disease, particularly in cancer, has positioned the MTA synthesis pathway as a significant area of investigation for therapeutic intervention. This technical guide provides a comprehensive overview of the core 8-MTA synthesis pathway, presenting quantitative data, detailed experimental protocols, and visual representations to facilitate a deeper understanding for researchers and drug development professionals.

The Core Synthesis Pathway of this compound

The synthesis of 8-MTA is intrinsically linked to the polyamine metabolic pathway. The primary route of MTA production begins with S-adenosylmethionine (SAM), the principal methyl group donor in numerous biochemical reactions. The pathway involves a series of enzymatic steps that ultimately yield spermidine and spermine, with the concomitant release of MTA.

The key enzymatic reactions in the synthesis of 8-MTA are:

-

Decarboxylation of S-adenosylmethionine (SAM): The pathway is initiated by the enzyme S-adenosylmethionine decarboxylase (SAMDC), which catalyzes the removal of a carboxyl group from SAM to produce decarboxylated S-adenosylmethionine (dcSAM).[3][4] This step is a committed and rate-limiting step in polyamine biosynthesis.

-

Aminopropyl Group Transfer to Putrescine: Spermidine synthase then catalyzes the transfer of an aminopropyl group from dcSAM to putrescine, resulting in the formation of spermidine and one molecule of 8-MTA.[1]

-

Aminopropyl Group Transfer to Spermidine: Subsequently, spermine synthase facilitates the transfer of a second aminopropyl group from dcSAM to spermidine, producing spermine and a second molecule of 8-MTA.[1]

The synthesized MTA is then either salvaged or exported from the cell. The primary salvage pathway is catalyzed by methylthioadenosine phosphorylase (MTAP), which cleaves MTA into adenine and 5-methylthioribose-1-phosphate.[1][5] This salvage pathway is crucial for maintaining cellular pools of adenine and methionine.

Figure 1: this compound Synthesis Pathway

Quantitative Data on the 8-MTA Synthesis Pathway

Understanding the quantitative aspects of the 8-MTA synthesis pathway is crucial for developing kinetic models and for designing effective therapeutic strategies. The following tables summarize key quantitative data for the enzymes and metabolites involved in this pathway.

Table 1: Kinetic Parameters of Human Enzymes in the 8-MTA Synthesis Pathway

| Enzyme | Substrate | Km (µM) | kcat (s-1) |

| S-Adenosylmethionine Decarboxylase (SAMDC) | S-Adenosylmethionine | ~50-100 | Data not readily available |

| Spermidine Synthase | Putrescine | 20[4] | Data not readily available |

| Decarboxylated SAM | 0.9[4] | Data not readily available | |

| Spermine Synthase | Spermidine | 60 | Data not readily available |

| Decarboxylated SAM | 0.1 | Data not readily available |

Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, ionic strength) and the specific isoform of the enzyme.

Table 2: Intracellular Concentrations of Key Metabolites

| Metabolite | Cell Type | Concentration |

| Putrescine | Various mammalian cells | nmol/mg protein |

| Spermidine | Various mammalian cells | nmol/mg protein |

| Spermine | Various mammalian cells | nmol/mg protein |

| Decarboxylated SAM (dcSAM) | Mammalian cells | Very low, tightly regulated |

| This compound (MTA) | MTAP-proficient cells | nM range |

| MTAP-deficient cells | µM range[6] |

Note: Intracellular metabolite concentrations are highly dynamic and can vary depending on cell type, proliferation state, and environmental conditions.

Experimental Protocols

Accurate and reproducible experimental methods are essential for studying the 8-MTA synthesis pathway. This section provides detailed protocols for key experiments.

Protocol 1: Assay for S-Adenosylmethionine Decarboxylase (SAMDC) Activity

This protocol is based on the measurement of 14CO2 released from [carboxyl-14C]S-adenosylmethionine.

Materials:

-

Cell lysate containing SAMDC activity

-

[carboxyl-14C]S-adenosylmethionine (specific activity ~50-60 mCi/mmol)

-

Assay buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 2.5 mM putrescine

-

Scintillation vials

-

Scintillation fluid

-

Filter paper discs soaked in a trapping agent (e.g., hyamine hydroxide)

-

Ice bath

-

Water bath at 37°C

-

Trichloroacetic acid (TCA), 10% (w/v)

Procedure:

-

Prepare cell lysates by homogenizing cells in a suitable lysis buffer on ice. Centrifuge the lysate to remove cellular debris and collect the supernatant. Determine the protein concentration of the lysate.

-

Set up the reaction mixture in a sealed tube or vial. For a typical 200 µL reaction, add:

-

100 µL of assay buffer

-

10-50 µg of cell lysate protein

-

10 µL of [carboxyl-14C]S-adenosylmethionine (final concentration ~50 µM)

-

-

Place a filter paper disc soaked in the trapping agent in a suspended well or cap within the sealed reaction tube, ensuring it does not come into contact with the reaction mixture.

-

Initiate the reaction by adding the radiolabeled substrate and incubate the mixture at 37°C for 30-60 minutes.

-

Stop the reaction by injecting 100 µL of 10% TCA into the reaction mixture. This will also facilitate the release of dissolved 14CO2.

-

Continue the incubation at 37°C for an additional 30 minutes to ensure complete trapping of the released 14CO2 by the filter paper.

-

Carefully remove the filter paper disc and place it in a scintillation vial containing scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the enzyme activity as nmol of CO2 released per minute per mg of protein.

Protocol 2: Quantification of this compound (MTA) in Cultured Cells by LC-MS/MS

This protocol outlines a robust method for the extraction and quantification of intracellular MTA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Cultured cells

-

Ice-cold phosphate-buffered saline (PBS)

-

Methanol (LC-MS grade)

-

Internal standard: 13C5-MTA or 2H3-MTA[2]

-

Microcentrifuge tubes

-

Centrifuge capable of 4°C

-

LC-MS/MS system (e.g., Triple Quadrupole)

-

Reversed-phase C18 column

Procedure:

1. Sample Preparation and Metabolite Extraction:

-

Culture cells to the desired confluency in a multi-well plate.

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add 500 µL of ice-cold 80% methanol containing the internal standard (e.g., 100 nM 13C5-MTA) to each well.

-

Scrape the cells from the well plate in the methanol solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Vortex the tubes vigorously for 1 minute.

-

Incubate the samples on ice for 20 minutes to allow for complete protein precipitation and metabolite extraction.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant containing the extracted metabolites to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid) for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would be to start with a low percentage of mobile phase B, hold for a few minutes, then ramp up to a high percentage of B to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for MTA and its internal standard.

-

MTA: For example, m/z 298.1 → 136.1[7]

-

13C5-MTA: For example, m/z 303.1 → 136.1

-

-

Optimize other MS parameters such as collision energy and declustering potential for maximum sensitivity.

-

3. Data Analysis:

-

Integrate the peak areas for the MRM transitions of both endogenous MTA and the internal standard.

-

Calculate the ratio of the peak area of MTA to the peak area of the internal standard.

-

Generate a standard curve using known concentrations of MTA spiked with a constant concentration of the internal standard.

-

Quantify the concentration of MTA in the samples by interpolating the peak area ratios from the standard curve.

Figure 2: Experimental Workflow for MTA Quantification

Conclusion

The this compound synthesis pathway, as a central hub in cellular metabolism, presents a compelling target for therapeutic development. A thorough understanding of its enzymatic steps, kinetic parameters, and the intracellular concentrations of its metabolites is paramount for designing effective modulators of this pathway. This technical guide has provided a detailed overview of the core synthesis pathway, compiled available quantitative data, and offered robust experimental protocols for its investigation. By leveraging this information, researchers and drug development professionals can advance their efforts to unravel the complexities of MTA signaling and exploit its therapeutic potential in various disease contexts.

References

- 1. Mechanistic And Structural Analysis of Human Spermidine/spermine N1-Acetyltransferase [hSSAT] - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Extracellular 5′-methylthioadenosine inhibits intracellular symmetric dimethylarginine protein methylation of FUSE-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzyme - Wikipedia [en.wikipedia.org]

- 4. uniprot.org [uniprot.org]

- 5. pure.psu.edu [pure.psu.edu]

- 6. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

biological role of 8-Methylthio-adenosine in mammals

An in-depth technical guide on the biological role of 8-Methylthio-adenosine (8-MTA) in mammals for researchers, scientists, and drug development professionals.

Executive Summary

Methylthioadenosine (MTA) is a naturally occurring sulfur-containing nucleoside present in all mammalian tissues, playing a crucial role in polyamine synthesis and the salvage pathways of methionine and adenine.[1][2] While the query specifically mentions this compound (8-MTA), the vast majority of scientific literature and biological significance is attributed to its isomer, 5'-deoxy-5'-methylthioadenosine, commonly referred to as MTA. This guide will focus on the well-documented roles of MTA, a molecule of significant interest in oncology and immunology.

The central enzyme governing MTA metabolism is methylthioadenosine phosphorylase (MTAP).[1] Deletion of the MTAP gene, a frequent event in many human cancers, leads to the accumulation of MTA.[3][4] This accumulation creates a unique metabolic state in cancer cells, rendering them highly dependent on specific pathways for survival. This dependency, particularly on the enzyme protein arginine methyltransferase 5 (PRMT5), has given rise to a promising therapeutic strategy known as synthetic lethality.[3][5] MTA acts as a partial inhibitor of PRMT5, and novel drugs that are "MTA-cooperative" have been developed to selectively target and kill MTAP-deleted cancer cells.[4][6][7]

Beyond its role in cancer metabolism, MTA exhibits significant immunomodulatory and anti-inflammatory effects. It can suppress T-cell function and inhibit key inflammatory signaling cascades, including the NF-κB, PI3K/AKT, and MAPK/ERK pathways.[3][8] This whitepaper provides a comprehensive overview of the metabolic pathways, signaling roles, and therapeutic implications of MTA, supported by quantitative data, detailed experimental protocols, and pathway diagrams to serve as a technical resource for the scientific community.

The MTAP-MTA Axis: A Core Metabolic Pathway

MTA is an essential byproduct of polyamine synthesis, a process vital for cell growth and proliferation.[1] The enzyme MTAP is solely responsible for the catabolism of MTA, cleaving it into adenine and 5-methylthioribose-1-phosphate (MTR-1P). This reaction is a critical step in salvaging adenine for purine synthesis and MTR-1P for methionine regeneration.[1][3]

In approximately 10-15% of human cancers, the MTAP gene is co-deleted with the adjacent tumor suppressor gene CDKN2A.[3][5] This loss of MTAP function disrupts the salvage pathway, leading to a significant accumulation of MTA within the tumor cells.[3][4] This metabolic rewiring is a cornerstone of the biological and therapeutic roles of MTA.

Core Biological Roles of MTA

The accumulation of MTA in MTAP-deficient cells triggers several downstream biological effects, which are now being exploited for therapeutic purposes.

Inhibition of PRMT5 and Synthetic Lethality

The most critical consequence of MTA accumulation is the inhibition of Protein Arginine Methyltransferase 5 (PRMT5).[3][4] MTA competes with the endogenous PRMT5 substrate, S-adenosylmethionine (SAM), leading to a partial but significant reduction in PRMT5's enzymatic activity.[4] PRMT5 is essential for various cellular processes, including RNA splicing and the regulation of gene expression.[5]

While normal cells can tolerate partial PRMT5 inhibition, MTAP-deleted cancer cells, with their already reduced PRMT5 activity due to high MTA levels, become exquisitely sensitive to further PRMT5 inhibition. This creates a synthetic lethal vulnerability. MTA-cooperative PRMT5 inhibitors (e.g., TNG908, MRTX1719, AMG-193) are designed to bind preferentially to the MTA-bound form of PRMT5, leading to potent and selective killing of MTAP-deleted cancer cells while sparing normal tissues.[4][7][9][10]

Immunomodulatory Effects

MTA significantly impacts the immune system, particularly T-cell function. Studies have shown that MTA can suppress T-cell proliferation, activation, and effector functions.[8] This immunosuppressive effect is mediated through both the inhibition of PRMT5, which is crucial for cytokine signaling, and through the agonism of adenosine receptors.[3] This has profound implications for the tumor microenvironment, as MTA secreted by MTAP-deficient tumors can create an "immune-cold" environment, helping the tumor evade immune surveillance and potentially contributing to resistance to immune checkpoint inhibitors.[3]

Regulation of Inflammatory and Proliferation Pathways

MTA has been demonstrated to inhibit multiple signaling pathways downstream of receptor activation. In Natural Killer (NK) cells, MTA interferes with the activation of NF-κB, PI3K/AKT/S6, and MAPK/ERK pathways.[8] The NF-κB pathway is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines and chemokines.[11][12] By inhibiting IκB-α phosphorylation, MTA can prevent the translocation of the p65 subunit to the nucleus, thereby downregulating the inflammatory response.[13] This anti-inflammatory property contributes to its overall biological profile.[14]

Induction of Apoptosis

The ultimate fate of MTAP-deleted cancer cells treated with PRMT5 inhibitors is programmed cell death, or apoptosis. The complete shutdown of PRMT5 activity disrupts critical cellular functions, leading to the activation of the intrinsic apoptotic pathway.[15] Key decision-making proteins like caspase-8 are activated, which in turn cleave executioner caspases such as caspase-3, leading to the systematic dismantling of the cell.[16][17][18] The induction of apoptosis is a key mechanism behind the efficacy of targeting the MTAP-MTA axis in cancer therapy.

Quantitative Data

The following tables summarize key quantitative data related to the activity of MTA and associated therapeutic agents.

Table 1: Biochemical Potency of MTA-Cooperative PRMT5 Inhibitors

| Compound | Target | Assay Condition | Potency (IC50 / Ki,app / KD) | Reference |

|---|---|---|---|---|

| TNG908 | apo-PRMT5 | Biochemical (IC50) | 262 ± 52 nM | [7] |

| PRMT5·MTA complex | Biochemical (IC50) | 21.2 ± 9.3 nM | [7] | |

| apo-PRMT5 | Binding (KD) | 1.9 ± 0.9 nM | [7] | |

| PRMT5·MTA complex | Binding (KD) | 0.3 ± 0.1 nM | [7] | |

| PRMT5·MTA complex | Biochemical (Ki,app) | 0.26 nM | [7] | |

| MRTX1719 | PRMT5 (MTAP WT cells) | Cellular (IC50) | 653 nmol/L | [4] |

| | PRMT5 (MTAP del cells) | Cellular (IC50) | 8 nmol/L |[4] |

Table 2: Clinical Efficacy of Vopimetostat (PRMT5 Inhibitor) in MTAP-deleted Cancers

| Cancer Type / Cohort | Metric | Value | Reference |

|---|---|---|---|

| All Histologies (n=94) | Objective Response Rate (ORR) | 27% | [19] |

| Disease Control Rate (DCR) | 78% | [19] | |

| Median Progression-Free Survival (mPFS) | 6.4 months | [19] | |

| 2L Pancreatic Cancer | Objective Response Rate (ORR) | 25% | [20] |

| | Median Progression-Free Survival (mPFS) | 7.2 months |[20] |

Key Experimental Methodologies

Protocol: Cell Viability Assay for IC50 Determination

This protocol describes a generalized method for determining the half-maximal inhibitory concentration (IC50) of an MTA-cooperative PRMT5 inhibitor in isogenic MTAP wild-type (WT) and MTAP-deleted cell lines.

-

Cell Seeding: Seed MTAP WT and MTAP-deleted cells in parallel into 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well). Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., MRTX1719) in complete growth medium. Include a vehicle control (e.g., 0.1% DMSO).

-

Cell Treatment: Remove the overnight medium from the cells and add 100 µL of the diluted compound or vehicle control to the respective wells.

-

Incubation: Incubate the plates for a prolonged period to assess effects on proliferation (e.g., 7-10 days).

-

Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®). Add the reagent to each well according to the manufacturer's instructions and incubate for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Read the luminescence on a plate reader.

-

Analysis: Normalize the data to the vehicle-treated controls. Plot the normalized viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value for each cell line.

Protocol: Western Blot for NF-κB Pathway Activation

This protocol outlines a method to assess the effect of MTA on the phosphorylation of key NF-κB pathway proteins.

-

Cell Culture and Treatment: Culture relevant cells (e.g., monocytes or cancer cell lines) to ~80% confluency. Pre-incubate the cells with MTA (e.g., 100 µM) for 30 minutes.[8]

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for various time points (e.g., 0, 5, 15, 30 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, and a loading control (e.g., GAPDH).

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein and loading control.

Conclusion and Future Directions

The biological role of MTA in mammals is a multifaceted and dynamic field of research, with its importance magnified in the context of MTAP-deficient cancers. The accumulation of this nucleoside creates a unique therapeutic window, enabling the development of highly selective, MTA-cooperative inhibitors that are synthetically lethal with cancer cells. The success of drugs like vopimetostat in early clinical trials underscores the potential of this approach.[20]

Future research will likely focus on several key areas:

-

Expanding Therapeutic Reach: Identifying new cancer types with MTAP deletions that are sensitive to PRMT5 inhibition.

-

Combination Therapies: Exploring the synergy of MTA-cooperative inhibitors with other targeted agents, such as RAS inhibitors, or with immunotherapy to overcome MTA-induced immune suppression.[9]

-

Understanding Resistance: Investigating potential mechanisms of resistance to PRMT5 inhibitors to develop next-generation strategies.

-

Beyond Cancer: Exploring the anti-inflammatory and immunomodulatory roles of MTA and its pathways in the context of autoimmune and inflammatory diseases.

The MTA-MTAP axis serves as a paradigm of how a fundamental understanding of cancer metabolism can be translated into powerful, precision oncology medicines. Continued investigation into the nuanced biological roles of MTA will undoubtedly unlock further therapeutic opportunities.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. dadun.unav.edu [dadun.unav.edu]

- 3. Enzyme-mediated depletion of methylthioadenosine restores T cell function in MTAP deficient tumors and reverses immunotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. letswinpc.org [letswinpc.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Discovery of TNG908: A Selective, Brain Penetrant, MTA-Cooperative PRMT5 Inhibitor That Is Synthetically Lethal with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pancreatic Revolution due? Tango PRMT5 data satisfy | BioWorld [bioworld.com]

- 10. Amgenâs Innovative Study on AMG 193: A Potential Game-Changer in Cancer Treatment - TipRanks.com [tipranks.com]

- 11. Overview of Research Development on the Role of NF-κB Signaling in Mastitis [mdpi.com]

- 12. m.youtube.com [m.youtube.com]

- 13. NF-κB SIGNALING MEDIATES THE INDUCTION OF MTA1 BY HEPATITIS B VIRUS TRANSACTIVATOR PROTEIN HBx - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rasluxuryoils.com [rasluxuryoils.com]

- 15. Mechanisms of drug sensitization to TRA-8, an agonistic death receptor 5 antibody, involve modulation of the intrinsic apoptotic pathway in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Apoptosis or necroptosis? The caspase-8 protein decides | St. Jude Research [stjude.org]

- 17. Regulation of Caspase-8 Activity at the Crossroads of Pro-Inflammation and Anti-Inflammation [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Tango Therapeutics Posts 49% ORR in MTAP-del cancer, mPFS 9.1 | TNGX Stock News [stocktitan.net]

- 20. Tango Therapeutics Reports Positive Data from Ongoing Phase 1/2 Study with Vopimetostat (TNG462) in Patients with MTAP-deleted Cancers - BioSpace [biospace.com]

8-Methylthioadenosine: A Key Metabolite of S-adenosylmethionine at the Crossroads of Cellular Regulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Deoxy-5'-methylthioadenosine (8-Methylthioadenosine or MTA) is a sulfur-containing nucleoside that arises as a significant byproduct of S-adenosylmethionine (SAM) metabolism, particularly in the biosynthesis of polyamines. Once considered a mere metabolic intermediate, MTA is now recognized as a critical signaling molecule with pleiotropic effects on fundamental cellular processes, including gene expression, proliferation, apoptosis, and inflammation. Its unique metabolic position and potent biological activities have positioned MTA and its metabolizing enzyme, methylthioadenosine phosphorylase (MTAP), as key players in both normal physiology and various pathological states, most notably cancer. This technical guide provides a comprehensive overview of MTA biochemistry, its physiological roles, and the experimental methodologies used to investigate its function, with a focus on its potential as a therapeutic target.

Introduction

S-adenosylmethionine (SAM) is a universal methyl donor essential for the methylation of a wide array of biomolecules, including DNA, RNA, proteins, and lipids.[1] Beyond its role in transmethylation reactions, SAM is also the precursor for the synthesis of polyamines, such as spermidine and spermine. It is within this polyamine synthesis pathway that MTA is generated.[2] The enzyme methylthioadenosine phosphorylase (MTAP) is solely responsible for the catabolism of MTA, salvaging the adenine and methylthioribose moieties for purine and methionine synthesis, respectively.[2] The frequent deletion of the MTAP gene in various cancers, often co-deleted with the adjacent tumor suppressor gene CDKN2A, leads to the accumulation of MTA and creates a unique metabolic vulnerability in cancer cells.[1][3] This has spurred significant interest in targeting MTA metabolism for therapeutic intervention.

Biochemical Pathways

The primary route of MTA formation is from SAM during the synthesis of polyamines. SAM undergoes decarboxylation to form decarboxylated SAM (dcSAM). The aminopropyl group from dcSAM is then transferred to putrescine to form spermidine, and subsequently to spermidine to form spermine, with MTA being released as a byproduct in both steps.

Quantitative Data

The concentration of MTA in biological systems is tightly regulated, primarily by the activity of MTAP. In MTAP-deficient cancer cells, MTA levels can be significantly elevated.

| Biological Matrix | Organism/Cell Type | MTA Concentration | SAM Concentration | SAH Concentration | Reference |

| Urine | Human (healthy) | 0.43 µM (median) | 12.1 µM (median) | 0.73 µM (median) | [4] |

| Plasma | Human (healthy) | 11 µM | 120 ± 36 nM | 21.5 ± 6.5 nM | [5][6] |

| Liver | Mouse (MTAP+/-) | ~2-fold increase vs WT | - | - | [7] |

Physiological and Pathophysiological Roles

MTA exerts a wide range of biological effects, influencing multiple signaling pathways and cellular processes.

Regulation of Inflammation and Immune Response

MTA has been shown to possess potent anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines such as TNF-α and modulate the activity of immune cells.[5][8] This is partly achieved through its interaction with adenosine receptors and its ability to inhibit the NF-κB signaling pathway.[5]

Cancer Biology

The role of MTA in cancer is complex and context-dependent. The accumulation of MTA in MTAP-deleted tumors creates a unique metabolic state that can be exploited for therapeutic purposes. High levels of MTA inhibit protein arginine methyltransferase 5 (PRMT5), an enzyme involved in the regulation of gene expression and RNA splicing. This creates a synthetic lethal vulnerability, where MTAP-deficient cells are exquisitely sensitive to PRMT5 inhibitors.

Experimental Protocols

Quantification of MTA, SAM, and SAH in Urine by Micellar Electrokinetic Chromatography (MEKC)

This method allows for the direct determination of MTA, SAM, and S-adenosylhomocysteine (SAH) in urine samples.[4]

Sample Preparation:

-

Urine samples are first extracted using grafted phenylboronic acid solid-phase extraction cartridges to enrich for cis-diol-containing molecules, including the ribose moieties of the target analytes.

-

Elute the analytes from the cartridges.

MEKC Analysis:

-

Capillary: 50 µm internal diameter fused-silica capillary, 32 cm total length.

-

Running Buffer: 0.05 M SDS, 0.05 M H3PO4, 5% (v/v) isobutanol, and 10% (v/v) PEG-300.

-

Injection: Hydrodynamic injection.

-

Separation Voltage: Applied voltage as optimized for the specific capillary electrophoresis system.

-

Detection: UV detection at a specified wavelength (e.g., 254 nm).

-

Quantification: Use external calibration curves with standards of MTA, SAM, and SAH. The limits of quantification are approximately 0.2 µM for MTA and 0.15 µM for SAM and SAH.[4]

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the effect of MTA on cell viability and proliferation.

Materials:

-

Cells of interest

-

MTA solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Detergent reagent (e.g., DMSO or a specialized solubilizing solution)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of MTA or a vehicle control.

-

Incubate for the desired period (e.g., 24, 48, 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

Add the detergent reagent to solubilize the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is proportional to the absorbance, and the effect of MTA can be calculated relative to the control.

Conclusion

8-Methylthioadenosine has emerged from the shadow of its well-known precursor, S-adenosylmethionine, to be recognized as a pivotal metabolite with profound implications for cellular function and disease. Its role as a signaling molecule in inflammation and its unique metabolic context in cancer have opened up new avenues for therapeutic exploration. The methodologies outlined in this guide provide a starting point for researchers to further unravel the complexities of MTA's biological roles and to harness its potential for the development of novel diagnostics and therapies. As our understanding of the intricate metabolic and signaling networks within cells continues to grow, the importance of metabolites like MTA in maintaining cellular homeostasis and driving disease processes will undoubtedly become even more apparent.

References

- 1. Frontiers | The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality [frontiersin.org]

- 2. The Oncometabolite 5′-Deoxy-5′-Methylthioadenosine Blocks Multiple Signaling Pathways of NK Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. embopress.org [embopress.org]

An In-depth Technical Guide to the Mechanism of Action of 8-Methylthio-adenosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylthio-adenosine (8-MTA) is a naturally occurring modified nucleoside, structurally analogous to adenosine. It has garnered significant interest within the scientific community for its diverse biological activities, including immunomodulatory, anti-inflammatory, and anti-proliferative effects. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of 8-MTA, with a focus on its interaction with key signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on this promising molecule.

Core Mechanisms of Action

This compound exerts its biological effects through a multi-faceted mechanism primarily involving the modulation of adenosine receptor signaling and the inhibition of the NF-κB pathway.

Adenosine Receptor-Mediated Signaling

As an adenosine analog, 8-MTA interacts with adenosine receptors, particularly the A2A and A2B subtypes. This interaction triggers a cascade of intracellular events, predominantly through the activation of adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP, in turn, activates Protein Kinase A (PKA), a key enzyme that phosphorylates a multitude of downstream protein targets, including the transcription factor CREB (cAMP response element-binding protein).

Signaling Pathway Diagram: 8-MTA and PKA Activation

Inhibition of the NF-κB Signaling Pathway

A crucial aspect of 8-MTA's anti-inflammatory and immunomodulatory properties lies in its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. Research indicates that 8-MTA does not prevent the degradation of the inhibitory protein IκBα or the subsequent nuclear translocation of the p65 subunit of NF-κB. Instead, it appears to act at a later stage, potentially by interfering with the transcriptional activity of NF-κB within the nucleus. This targeted inhibition of NF-κB, a master regulator of inflammatory gene expression, contributes significantly to the therapeutic potential of 8-MTA.

Signaling Pathway Diagram: 8-MTA and NF-κB Inhibition

Quantitative Data Summary

Currently, there is a limited amount of publicly available, specific quantitative data (e.g., IC50, EC50, Ki values) for this compound's direct interaction with its molecular targets. The table below will be populated as more definitive data emerges from ongoing research.

| Target | Parameter | Value | Cell Line/System | Reference |

| Adenosine A2A Receptor | EC50/IC50/Ki | Data not available | ||

| Adenosine A2B Receptor | EC50/IC50/Ki | Data not available | ||

| Protein Kinase A (PKA) | EC50/IC50 | Data not available | ||

| NF-κB Inhibition | IC50 | Data not available | ||

| T-cell Proliferation | IC50 | Data not available |

Key Experimental Protocols

The following sections outline generalized methodologies for key experiments relevant to the study of this compound's mechanism of action.

NF-κB Activation Assay (p65 Nuclear Translocation)

Objective: To determine the effect of 8-MTA on the nuclear translocation of the NF-κB p65 subunit.

Methodology:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages, endothelial cells) to 70-80% confluency. Pre-treat cells with varying concentrations of 8-MTA for a specified time (e.g., 1-2 hours). Stimulate the cells with an NF-κB activator (e.g., TNFα, LPS) for a predetermined duration (e.g., 30-60 minutes).

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block non-specific binding with a suitable blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with a primary antibody specific for the p65 subunit of NF-κB.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Quantify the nuclear and cytoplasmic fluorescence intensity of p65 in multiple cells per treatment group.

-

Calculate the ratio of nuclear to cytoplasmic p65 fluorescence to determine the extent of translocation.

-

Experimental Workflow Diagram: NF-κB Nuclear Translocation Assay

Protein Kinase A (PKA) Activity Assay

Objective: To measure the effect of 8-MTA on the enzymatic activity of PKA.

Methodology:

-

Cell Lysis and Sample Preparation: Treat cells with 8-MTA as described above. Lyse the cells in a suitable buffer to release intracellular proteins. Determine the total protein concentration of the lysates.

-

PKA Activity Measurement:

-

Utilize a commercially available PKA activity assay kit (e.g., ELISA-based or radiometric).

-

Typically, these assays involve the phosphorylation of a specific PKA substrate (e.g., Kemptide) by the PKA present in the cell lysate in the presence of ATP.

-

The amount of phosphorylated substrate is then quantified, which is directly proportional to the PKA activity.

-

-

Data Analysis: Normalize the PKA activity to the total protein concentration for each sample. Compare the PKA activity in 8-MTA-treated cells to that in control cells.

Experimental Workflow Diagram: PKA Activity Assay

Cyclic AMP (cAMP) Measurement Assay

Objective: To quantify the intracellular levels of cAMP in response to 8-MTA treatment.

Methodology:

-

Cell Culture and Treatment: Culture cells and treat with 8-MTA as previously described. It is often necessary to include a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP Extraction: Lyse the cells using the buffer provided in a commercial cAMP assay kit.

-

cAMP Quantification:

-

Use a competitive enzyme immunoassay (EIA) or a fluorescence-based assay kit.

-

These assays typically involve competition between the cAMP in the sample and a labeled cAMP conjugate for binding to a specific anti-cAMP antibody.

-

The signal generated is inversely proportional to the amount of cAMP in the sample.

-

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the cAMP concentration in the samples based on the standard curve and normalize to the cell number or protein concentration.

Experimental Workflow Diagram: cAMP Measurement Assay

Conclusion

This compound is a molecule with significant therapeutic potential, acting through the modulation of adenosine receptor signaling and the inhibition of the NF-κB pathway. This guide provides a foundational understanding of its mechanism of action, supported by visual representations of the key signaling cascades and standardized experimental workflows. Further research is warranted to elucidate the precise quantitative parameters of 8-MTA's interactions with its molecular targets and to fully explore its therapeutic applications in inflammatory and proliferative diseases.

8-Methylthio-adenosine Signaling Through Adenosine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Methylthio-adenosine (8-MTA) is a naturally occurring sulfur-containing nucleoside, a metabolic byproduct of polyamine synthesis. Beyond its role in cellular metabolism, emerging evidence has identified 8-MTA as a signaling molecule that exerts significant effects through its interaction with adenosine receptors. This technical guide provides an in-depth overview of the signaling pathways, quantitative pharmacology, and experimental methodologies associated with 8-MTA's action on the four subtypes of adenosine receptors: A₁, A₂ₐ, A₂ₑ, and A₃. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of targeting the 8-MTA-adenosine receptor axis.

Core Concepts: 8-Methylthio-adenosine and Adenosine Receptors

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are ubiquitously expressed and play crucial roles in a wide array of physiological processes. The binding of agonists to these receptors initiates intracellular signaling cascades that can either stimulate or inhibit cellular activity. 8-MTA, due to its structural similarity to adenosine, can act as an agonist at these receptors, thereby modulating downstream signaling pathways.

Quantitative Pharmacological Data

A comprehensive understanding of the interaction between 8-MTA and adenosine receptors requires quantitative data on its binding affinity (Ki), and functional potency (EC₅₀) and efficacy. The following tables summarize the available quantitative data for 8-MTA at each human adenosine receptor subtype.

Table 1: Binding Affinity (Ki) of this compound at Human Adenosine Receptors

| Receptor Subtype | Ki (nM) | Radioligand Used | Cell Line/Tissue | Reference |

| A₁ | Data Not Available | - | - | - |

| A₂ₐ | Data Not Available | - | - | - |

| A₂ₑ | Data Not Available | - | - | - |

| A₃ | Data Not Available | - | - | - |

Table 2: Functional Potency (EC₅₀) of this compound at Human Adenosine Receptors

| Receptor Subtype | Functional Assay | EC₅₀ (nM) | Cell Line | Reference |

| A₁ | cAMP Inhibition | Data Not Available | - | - |

| A₂ₐ | cAMP Accumulation | Data Not Available | - | - |

| A₂ₑ | cAMP Accumulation | Data Not Available | - | - |

| A₃ | cAMP Inhibition | Data Not Available | - | - |

Note: The current scientific literature lacks specific quantitative binding affinity (Ki) and functional potency (EC₅₀) values for this compound at the four adenosine receptor subtypes. The available research qualitatively describes 8-MTA as an agonist, particularly at A₂ₐ and A₂ₑ receptors, but does not provide the precise pharmacological parameters necessary for a detailed quantitative comparison.

Signaling Pathways

The activation of adenosine receptors by 8-MTA initiates distinct intracellular signaling cascades, primarily through the modulation of adenylyl cyclase activity and cyclic adenosine monophosphate (cAMP) levels.

-

A₁ and A₃ Receptors: These receptors predominantly couple to Gᵢ/ₒ proteins. Upon activation by an agonist like 8-MTA, the Gαᵢ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ subunits can also activate other effectors, such as potassium channels and phospholipase C.

-

A₂ₐ and A₂ₑ Receptors: These receptors are primarily coupled to Gₛ proteins. Agonist binding stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a cellular response. Some studies suggest that A₂ₑ receptors can also couple to Gᵩ proteins, leading to the activation of phospholipase C.

Signaling Pathway Diagrams

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of 8-MTA with adenosine receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (8-MTA) by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

Cell membranes expressing the adenosine receptor subtype of interest.

-

Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁, [³H]CGS 21680 for A₂ₐ).

-

Non-labeled 8-MTA at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare a reaction mixture containing cell membranes, radioligand at a concentration near its Kd, and varying concentrations of 8-MTA in assay buffer.

-

Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Determine the concentration of 8-MTA that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation/Inhibition Assay

This functional assay measures the ability of 8-MTA to stimulate (for A₂ₐ/A₂ₑ) or inhibit (for A₁/A₃) the production of cAMP.

Materials:

-

Whole cells expressing the adenosine receptor subtype of interest.

-

8-MTA at various concentrations.

-

Forskolin (for Gᵢ-coupled receptors).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure for Gₛ-coupled Receptors (A₂ₐ/A₂ₑ):

-

Seed cells in a microplate and allow them to adhere.

-

Pre-treat cells with a phosphodiesterase inhibitor.

-

Add varying concentrations of 8-MTA to the cells.

-

Incubate for a specified time (e.g., 30 minutes at 37°C).

-

Lyse the cells and measure the intracellular cAMP concentration using a detection kit.

-

Plot the cAMP concentration against the 8-MTA concentration to determine the EC₅₀ value.

Procedure for Gᵢ-coupled Receptors (A₁/A₃):

-

Follow steps 1 and 2 from the Gₛ protocol.

-

Add varying concentrations of 8-MTA.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a specified time.

-

Lyse the cells and measure the intracellular cAMP concentration.

-

Plot the reduction in forskolin-stimulated cAMP levels against the 8-MTA concentration to determine the EC₅₀ value.

Conclusion

This compound is an important endogenous molecule that signals through adenosine receptors, with a notable influence on inflammatory pathways via A₂ₐ and A₂ₑ receptors. While the qualitative aspects of this interaction are established, a significant gap exists in the quantitative pharmacological data. Further research is required to determine the precise binding affinities and functional potencies of 8-MTA at all four adenosine receptor subtypes. Such data will be crucial for elucidating the physiological and pathophysiological roles of 8-MTA and for the development of novel therapeutic strategies targeting this signaling pathway. The experimental protocols detailed in this guide provide a framework for conducting such investigations.

8-Methylthio-adenosine (MTA): A Technical Guide to its Function as a Methyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methylthio-adenosine (MTA), a naturally occurring sulfur-containing nucleoside, has emerged as a significant modulator of cellular methylation processes. This technical guide provides an in-depth exploration of MTA's role as a methyltransferase inhibitor, with a particular focus on its mechanism of action, therapeutic potential in oncology, and the experimental methodologies used to characterize its activity. The document details MTA's potent and selective inhibition of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme in various cellular pathways, and discusses its relevance in the context of methylthioadenosine phosphorylase (MTAP)-deficient cancers. This guide also offers detailed experimental protocols for studying methyltransferase inhibition and for the quantitative analysis of MTA and related metabolites, alongside visualizations of key signaling pathways and experimental workflows.

Introduction: The Role of Methylation and Methyltransferase Inhibitors

Methylation, the transfer of a methyl group from a donor molecule to a substrate, is a fundamental biological process catalyzed by a class of enzymes known as methyltransferases.[1] These enzymes target a wide array of substrates, including DNA, RNA, proteins (such as histones), and small molecules.[1] The addition of a methyl group, typically from the universal methyl donor S-adenosylmethionine (SAM), plays a critical role in regulating gene expression, protein function, and cellular metabolism.[1] Dysregulation of methylation patterns is a hallmark of numerous diseases, most notably cancer, where it can lead to the silencing of tumor suppressor genes or the activation of oncogenes.[1]

Methyltransferase inhibitors are a class of small molecules that block the activity of these enzymes, offering a promising avenue for therapeutic intervention.[1] By preventing the addition of methyl groups, these inhibitors can reverse aberrant methylation patterns and restore normal cellular function.[1] They represent a powerful tool in the field of epigenetics and are the subject of intense research and drug development efforts.

This compound (MTA): A Key Endogenous Methyltransferase Inhibitor

This compound (MTA) is a naturally occurring metabolite produced from S-adenosylmethionine during the biosynthesis of polyamines.[2] It is now recognized as a global methyltransferase inhibitor, exerting its effects through multiple mechanisms.[3]

Mechanism of Action

The primary mechanism by which MTA inhibits methyltransferases is through its action on Protein Arginine Methyltransferase 5 (PRMT5).[4][5] MTA is a potent and selective inhibitor of PRMT5.[6] Additionally, MTA can inhibit S-adenosyl-l-homocysteine (SAH) hydrolase, leading to the accumulation of SAH, which in turn acts as a feedback inhibitor for a broad range of methyltransferases.[3][6]

A critical aspect of MTA's function is its accumulation in cancer cells that have a deletion of the methylthioadenosine phosphorylase (MTAP) gene.[4] MTAP is the enzyme responsible for the salvage of MTA. In MTAP-deficient tumors, the resulting high intracellular concentrations of MTA lead to the inhibition of PRMT5, creating a therapeutic vulnerability. This has led to the development of MTA-cooperative PRMT5 inhibitors that are selectively active in these cancer cells.

Quantitative Analysis of MTA Inhibition

The inhibitory activity of MTA has been quantified against PRMT5, demonstrating its potency and selectivity. While comprehensive data across a wide range of methyltransferases is not extensively available in the literature, the following table summarizes the known quantitative data for MTA's inhibitory action.

| Methyltransferase | IC50 / Ki | Comments |

| PRMT5 | 3–5 μM | MTA is reported to be approximately 100-fold more selective for PRMT5 than for other methyltransferases at high concentrations.[6] |

| CARM1 | Data not available | - |

| SETD2 | Data not available | - |

| DNMT1 | Data not available | - |

| G9a | Data not available | - |

| SUV39H1 | Data not available | - |

Table 1: Quantitative data on the inhibition of methyltransferases by this compound. The inhibitory activity of MTA against many specific methyltransferases has not been extensively quantified in publicly available literature.

Signaling Pathways Modulated by MTA

MTA's inhibitory effects on methyltransferases, particularly PRMT5, have significant downstream consequences on various signaling pathways implicated in cancer and immunology.

The MTAP-MTA-PRMT5 Axis in Cancer

In MTAP-deficient cancers, the accumulation of MTA leads to the inhibition of PRMT5. This pathway is a key focus for targeted cancer therapy.

Caption: MTAP-MTA-PRMT5 signaling pathway in cancer.

Immunomodulatory Effects of MTA on T-Cells

MTA has been shown to impair T-cell function and proliferation. This is mediated through the inhibition of PRMT5 and by acting as an agonist for adenosine receptors.

Caption: MTA's immunomodulatory effects on T-cells.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of MTA as a methyltransferase inhibitor.

In Vitro Methyltransferase Inhibition Assay

This protocol describes a radiometric assay to determine the inhibitory effect of MTA on a specific methyltransferase.

Materials:

-

Recombinant methyltransferase of interest

-

Substrate (e.g., histone H3 peptide for a histone methyltransferase)

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

-

This compound (MTA) stock solution (in DMSO or appropriate solvent)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 5 mM MgCl₂)

-

Trichloroacetic acid (TCA), 25%

-

Scintillation fluid

-

Filter paper discs

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of MTA in the assay buffer.

-

In a microcentrifuge tube, combine the assay buffer, the recombinant methyltransferase, and the substrate.

-

Add the MTA dilution or solvent control to the reaction mixture.

-

Initiate the reaction by adding ³H-SAM.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto a filter paper disc.

-

Wash the filter paper discs three times with 10% TCA to precipitate the radiolabeled protein and remove unincorporated ³H-SAM.

-

Wash the discs once with ethanol and allow them to dry completely.

-

Place each filter disc in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each MTA concentration relative to the solvent control and determine the IC50 value.

Caption: Workflow for an in vitro methyltransferase inhibition assay.

HPLC Analysis of MTA, SAMe, and SAH

This protocol outlines a method for the simultaneous quantification of MTA, S-adenosylmethionine (SAMe), and S-adenosylhomocysteine (SAH) in cell or tissue extracts by High-Performance Liquid Chromatography (HPLC).

Materials:

-

Cell or tissue samples

-

Methanol:1 M acetic acid (80:20 v/v) extraction buffer

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., Spherisorb ODS-2, 5 µm, 4.6 x 250 mm)

-

Mobile Phase A: 110 mM ammonium formate, 4 mM heptanesulfonic acid, pH 4.0

-

Mobile Phase B: Acetonitrile

-

Standards for MTA, SAMe, and SAH

Procedure:

-

Sample Extraction:

-

Homogenize cell pellets or tissue samples in the ice-cold extraction buffer.

-

Sonicate the homogenate to ensure complete lysis.

-

Centrifuge at high speed (e.g., 20,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant. Repeat the extraction on the pellet and pool the supernatants.

-

Evaporate the solvent from the pooled supernatant under vacuum.

-

Resuspend the dried extract in a known volume of Mobile Phase A.

-

-

HPLC Analysis:

-

Equilibrate the C18 column with Mobile Phase A.

-

Inject the resuspended sample extract onto the column.

-

Elute the compounds using a gradient of Mobile Phase B (e.g., 0-20% acetonitrile over 30 minutes).

-

Monitor the absorbance at 254 nm.

-

Identify and quantify the peaks for MTA, SAMe, and SAH by comparing their retention times and peak areas to those of the known standards.

-

Conclusion and Future Directions

This compound is a pivotal endogenous regulator of cellular methylation, with its inhibitory action on PRMT5 being of significant interest for the development of targeted cancer therapies. The accumulation of MTA in MTAP-deficient tumors presents a unique therapeutic window that is being actively explored with the development of MTA-cooperative PRMT5 inhibitors. Further research is warranted to fully elucidate the inhibitory profile of MTA against a wider range of methyltransferases and to explore its therapeutic potential in other diseases where methylation dysregulation is a contributing factor. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding and application of this important biomolecule.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pharmaengine divulges new PRMT5 inhibitors | BioWorld [bioworld.com]

- 4. PRMT1 loss sensitizes cells to PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. S-EPMC3286832 - MPP8 mediates the interactions between DNA methyltransferase Dnmt3a and H3K9 methyltransferase GLP/G9a. - OmicsDI [omicsdi.org]

8-Methylthioadenosine: A Critical Node in Purine and Methionine Salvage Pathways and a Promising Target in Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5'-deoxy-5'-(methylthio)adenosine (MTA), a sulfur-containing nucleoside, occupies a crucial metabolic intersection between the purine and methionine salvage pathways. Its metabolism, primarily governed by the enzyme methylthioadenosine phosphorylase (MTAP), is vital for the replenishment of adenine and methionine pools, which are essential for a myriad of cellular processes including nucleic acid synthesis, polyamine production, and methylation reactions. Notably, the gene encoding MTAP is frequently co-deleted with the tumor suppressor gene CDKN2A in a significant portion of human cancers, leading to the accumulation of MTA and creating a unique metabolic vulnerability. This guide provides a comprehensive technical overview of the role of MTA in these salvage pathways, detailed experimental protocols for its study, and explores the therapeutic implications of targeting MTA metabolism in cancer drug development.

Introduction

8-Methylthioadenosine (MTA) is a naturally occurring thioether nucleoside produced as a byproduct of polyamine biosynthesis from S-adenosylmethionine (SAM).[1] In healthy cells, MTA is efficiently salvaged by methylthioadenosine phosphorylase (MTAP), which cleaves it into adenine and 5-methylthioribose-1-phosphate (MTR-1-P).[2][3] These products are then funneled into the purine and methionine salvage pathways, respectively, representing a critical mechanism for cellular resource conservation.[1]

The frequent deletion of the MTAP gene in various cancers, including glioblastoma, pancreatic cancer, and non-small cell lung cancer, disrupts this salvage process, leading to an accumulation of MTA.[4][5] This aberrant metabolic state presents a unique therapeutic window, as cancer cells with MTAP deficiency become reliant on alternative pathways for survival, creating synthetic lethal vulnerabilities that can be exploited for targeted cancer therapy.[4][6]

This technical guide will delve into the core biochemistry of MTA's role in cellular metabolism, provide detailed methodologies for its investigation, and discuss the current landscape of drug development efforts targeting this pathway.

The Role of 8-Methylthioadenosine in Salvage Pathways

MTA is a pivotal molecule that links the metabolism of polyamines, methionine, and purines. Its generation and subsequent salvage are tightly regulated to maintain cellular homeostasis.

Methionine Salvage Pathway

The methionine salvage pathway is responsible for regenerating methionine from MTR-1-P, a product of MTAP-mediated cleavage of MTA. This pathway is essential for conserving the sulfur-containing moiety of methionine and ensuring a continuous supply of this critical amino acid for protein synthesis and the production of SAM.

The key enzymatic steps in the methionine salvage pathway are:

-

Methylthioadenosine Phosphorylase (MTAP): Catalyzes the phosphorolytic cleavage of MTA to adenine and MTR-1-P.[2]

-

MTR-1-P Isomerase: Converts MTR-1-P to 5-methylthioribulose-1-phosphate (MTRu-1-P).

-

MTRu-1-P Dehydratase: Dehydrates MTRu-1-P to 2,3-diketo-5-methylthiopentyl-1-phosphate.

-

Enolase-phosphatase E1: Converts the diketo intermediate to 1,2-dihydroxy-3-keto-5-methylthiopentene.

-

Acireductone Dioxygenase (ARD): Can follow two different routes depending on the presence of oxygen and other factors, ultimately leading to the formation of 2-keto-4-methylthiobutyrate (KMTB).

-

KMTB Transaminase: Transaminates KMTB to regenerate L-methionine.

dot

Caption: The Methionine Salvage Pathway, initiated by MTAP.

Purine Salvage Pathway

The purine salvage pathway reclaims purine bases from the degradation of nucleotides, providing a metabolically less demanding alternative to de novo synthesis. The adenine generated from the MTAP-catalyzed cleavage of MTA is directly salvaged into the purine nucleotide pool.

The key enzyme in this context is:

-

Adenine Phosphoribosyltransferase (APRT): This enzyme catalyzes the reaction of adenine with phosphoribosyl pyrophosphate (PRPP) to form adenosine monophosphate (AMP).[7]

dot

Caption: Integration of MTA into the Purine Salvage Pathway.

Quantitative Data

The following tables summarize key quantitative data related to MTAP and MTA concentrations.

Table 1: Kinetic Parameters of Human Methylthioadenosine Phosphorylase (MTAP)

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| MTA | 13 | 42 | 3.2 x 106 | [8] |

| 2'-deoxy-MTA | - | - | 9 x 104 | [8] |

| 3'-deoxy-MTA | - | - | 1 x 103 | [8] |

Table 2: Intracellular Concentrations of 8-Methylthioadenosine (MTA)

| Cell Line/Tissue | MTAP Status | Intracellular MTA Concentration | Reference |

| Human Hepatic Adenocarcinoma (Sk-Hep1) | - | ~0.3 nM per 106 cells | [9] |

| Human Hepatocytes and HCC cell lines | - | 2-10 pmol/mg protein | [9] |

| Rat Liver | + | 0.8-3.4 nmol/g | [9] |

| Rat Lung | + | 1.1-1.7 nmol/g | [9] |

| Rat Kidney | + | 1.0-2.3 nmol/g | [9] |

| Human Skin (Healthy) | + | 10-20 nM | [9] |

| Human Melanoma | - | ~140 nM | [9] |

| MTAP-deleted cell lines (extracellular) | - | 1663 ± 408 (relative units) | [10] |

| MTAP-intact cell lines (extracellular) | + | 7.9 ± 1.7 (relative units) | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study MTA and MTAP.

MTAP Enzyme Activity Assay (Spectrophotometric)

This protocol is adapted from methods that monitor the change in absorbance upon the conversion of a substrate analog.

Principle: The enzymatic activity of MTAP can be measured by monitoring the increase in absorbance at a specific wavelength that results from the phosphorolysis of a synthetic substrate analog, such as 2-amino-5′-methylthioadenosine (2AMTA), to a fluorescent product like 2,6-diaminopurine.[2]

Materials:

-

Purified MTAP enzyme

-

2-amino-5′-methylthioadenosine (2AMTA) substrate

-

100 mM Potassium Phosphate buffer, pH 7.4

-

1 mM Dithiothreitol (DTT)

-

Spectrophotometer capable of reading in the UV range

-

Quartz cuvettes

Procedure:

-

Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4) and 1 mM DTT.

-

Substrate Addition: Add varying concentrations of the 2AMTA substrate to the reaction mixture.

-

Temperature Equilibration: Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified MTAP enzyme to the cuvette and mix thoroughly.

-

Data Acquisition: Immediately begin monitoring the change in absorbance at the predetermined wavelength for the product (e.g., the peak absorbance for 2,6-diaminopurine). Record the absorbance at regular intervals for a set period.

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The molar extinction coefficient of the product is used to convert the rate of change in absorbance to the rate of product formation. Kinetic parameters (Km and Vmax) can be determined by plotting the initial velocities against substrate concentrations and fitting the data to the Michaelis-Menten equation.

Quantification of Intracellular MTA by UPLC-MS/MS

This protocol outlines the general steps for the sensitive and specific quantification of MTA in cell lysates.

Principle: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) allows for the separation and highly specific detection of MTA from complex biological matrices.

Materials:

-

Cultured cells (MTAP-proficient and MTAP-deficient)

-

Methanol

-

Acetonitrile

-

Formic acid

-

MTA analytical standard

-

Stable isotope-labeled MTA internal standard (e.g., d3-MTA)

-

UPLC-MS/MS system

Procedure:

-

Cell Culture and Harvesting: Culture cells to the desired confluency. For adherent cells, wash with ice-cold PBS and then scrape into a suitable volume of ice-cold 80% methanol. For suspension cells, pellet by centrifugation, wash with ice-cold PBS, and resuspend in ice-cold 80% methanol.

-

Cell Lysis and Protein Precipitation: Lyse the cells by sonication or freeze-thaw cycles. Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the intracellular metabolites.

-

Internal Standard Spiking: Add a known amount of the stable isotope-labeled MTA internal standard to the supernatant.

-

Sample Preparation for UPLC-MS/MS: Dry the supernatant under a stream of nitrogen and reconstitute in a suitable mobile phase for injection.

-

UPLC-MS/MS Analysis: Inject the prepared sample onto the UPLC-MS/MS system.

-

Chromatography: Separate the metabolites on a suitable C18 reverse-phase column using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for both MTA and the internal standard in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis: Quantify the amount of MTA in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of MTA.

Immunohistochemistry (IHC) for MTAP Protein Detection

This protocol provides a general workflow for detecting the presence or absence of MTAP protein in tissue sections.

Principle: IHC uses antibodies to specifically detect the MTAP protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections. The presence of a colored precipitate indicates the presence of the protein.

Materials:

-

FFPE tissue sections on charged slides

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Primary antibody against MTAP

-

Secondary antibody conjugated to an enzyme (e.g., HRP)

-

Chromogen substrate (e.g., DAB)

-

Hematoxylin for counterstaining

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution in a steamer or water bath at 95-100°C for 20-30 minutes.

-

Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific antibody binding with a protein block (e.g., normal goat serum).

-

Primary Antibody Incubation: Incubate the sections with the primary anti-MTAP antibody at a predetermined optimal dilution for 1 hour at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash the slides and incubate with the enzyme-conjugated secondary antibody for 30-60 minutes at room temperature.

-

Detection: Wash the slides and apply the chromogen substrate. Monitor for the development of the colored precipitate.

-

Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip with a permanent mounting medium.

-

Microscopic Analysis: Examine the slides under a light microscope to assess the presence, intensity, and localization of MTAP staining.

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment with a therapeutic agent.

Principle: The clonogenic assay measures the reproductive viability of cells after exposure to cytotoxic agents. A surviving cell is defined as one that can proliferate to form a colony of at least 50 cells.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

6-well plates

-

Therapeutic agent of interest

-

Trypsin-EDTA

-

Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

Procedure:

-

Cell Seeding: Seed a known number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of the therapeutic agent for a specified duration. Include an untreated control group.

-